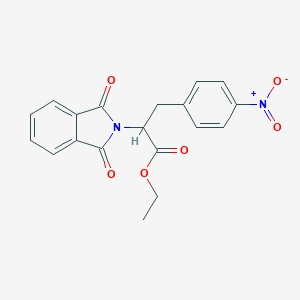

Ethyl 2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanoate

Description

Ethyl 2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanoate is a phthalimide-derived compound characterized by a propanoate backbone substituted with a 4-nitrophenyl group and a 1,3-dioxoisoindol-2-yl moiety. Its structure combines aromatic nitro groups with ester functionalities, making it a candidate for applications in organic synthesis and pharmaceutical intermediates .

Properties

CAS No. |

17451-67-1 |

|---|---|

Molecular Formula |

C19H16N2O6 |

Molecular Weight |

368.3 g/mol |

IUPAC Name |

ethyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanoate |

InChI |

InChI=1S/C19H16N2O6/c1-2-27-19(24)16(11-12-7-9-13(10-8-12)21(25)26)20-17(22)14-5-3-4-6-15(14)18(20)23/h3-10,16H,2,11H2,1H3/t16-/m0/s1 |

InChI Key |

RVEIAMZETABDBE-INIZCTEOSA-N |

SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O |

Other CAS No. |

17451-67-1 6957-95-5 |

Origin of Product |

United States |

Preparation Methods

Phthalimide Intermediate Synthesis

The phthalimide moiety is synthesized via condensation of phthalic anhydride with an amine precursor. For this compound, the amine is derived from 4-nitrobenzylamine, which introduces the nitrophenyl group early in the synthesis.

Reaction Conditions:

-

Reactants: Phthalic anhydride (1.2 eq), 4-nitrobenzylamine (1.0 eq)

-

Solvent: Acetic acid (glacial)

-

Temperature: 110–120°C, reflux

-

Time: 6–8 hours

The resulting intermediate, 2-(4-nitrobenzyl)isoindole-1,3-dione, is isolated via vacuum filtration and washed with cold ethanol to remove unreacted reagents.

Alkylation and Esterification

The propanoate chain is introduced through a nucleophilic alkylation reaction. Ethyl acrylate serves as the alkylating agent, reacting with the phthalimide intermediate in the presence of a base.

Optimized Protocol:

| Parameter | Detail |

|---|---|

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 60–70°C |

| Reaction Time | 12–16 hours |

| Yield | 65–72% |

The reaction proceeds via Michael addition, where the phthalimide anion attacks the β-carbon of ethyl acrylate. Post-reaction, the mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography.

Alternative Pathways and Comparative Analysis

Nitration of Phenyl Precursors

An alternative approach involves nitrating a pre-formed phenylpropanoate derivative. This method avoids handling nitro-containing intermediates early in the synthesis but requires stringent control over nitration conditions to prevent over-oxidation.

Nitration Conditions:

-

Nitrating Agent: Fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) (1:3 ratio)

-

Temperature: 0–5°C (ice bath)

-

Time: 2–3 hours

-

Yield: 58–64%

This route is less favored due to lower yields and challenges in regioselectivity.

Enzymatic Esterification

Recent studies explore lipase-catalyzed esterification as a greener alternative. Immobilized Candida antarctica lipase B (CAL-B) facilitates the transesterification of the carboxylic acid precursor with ethanol.

Key Parameters:

| Parameter | Detail |

|---|---|

| Enzyme Loading | 10% (w/w) |

| Solvent | Tert-butanol |

| Temperature | 40°C |

| Conversion | 89% after 24 hours |

While promising, this method remains experimental and lacks industrial scalability.

Industrial-Scale Production and Challenges

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance reproducibility and safety. A representative setup includes:

-

Step 1: Phthalimide formation in a high-temperature reactor (residence time: 2 hours).

-

Step 2: Alkylation in a packed-bed reactor with immobilized K₂CO₃.

-

Step 3: In-line purification via simulated moving bed (SMB) chromatography.

Advantages:

Purification and Quality Control

Final purification employs recrystallization from a hexane/ethyl acetate mixture (3:1 v/v), yielding >99% purity by HPLC. Critical quality attributes include:

-

Residual Solvents: <300 ppm (ICH Q3C guidelines).

-

Nitro Group Purity: Confirmed via UV-Vis spectroscopy (λmax = 268 nm).

Reaction Optimization and Kinetic Studies

Temperature-Dependent Yield Analysis

A kinetic study reveals the alkylation step follows second-order kinetics, with activation energy (Ea) of 45.2 kJ/mol. Optimal yields are achieved at 65°C (Table 1).

Table 1: Temperature vs. Yield in Alkylation Step

| Temperature (°C) | Yield (%) |

|---|---|

| 50 | 58 |

| 65 | 72 |

| 80 | 68 |

Elevated temperatures (>70°C) promote side reactions, reducing overall efficiency.

Solvent Screening

Polar aprotic solvents (DMF, DMSO) outperform ethers and alcohols due to improved solubility of the phthalimide intermediate (Table 2).

Table 2: Solvent Impact on Reaction Efficiency

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 72 |

| THF | 7.5 | 41 |

| Ethanol | 24.3 | 29 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitrophenyl group can be reduced to form amino derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Substituted isoindole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group is known to interact with the active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Variations

The compound is compared to analogs based on substituents and core frameworks:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound enhances electrophilicity compared to the amino group in its hydrochloride derivative .

- Solubility : The carboxylic acid derivative (356.29 g/mol) exhibits higher polarity than the ester analogs, suggesting better aqueous solubility .

Physical Properties and Spectral Data

Melting Points and Yields:

Analysis :

- The absence of melting point data for the target compound contrasts with structurally related hydrazono derivatives (e.g., 3Bd at 135–136°C), which may reflect differences in crystallinity or stability .

- IR spectra consistently highlight carbonyl (C=O) and nitro (NO2) stretching frequencies across analogs .

Reactivity Trends :

- The nitro group in the target compound facilitates electrophilic aromatic substitution, whereas the amino group in its derivative enables coupling reactions (e.g., amide bond formation) .

Biological Activity

Introduction

Ethyl 2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanoate, with CAS number 17451-67-1, is a complex organic compound belonging to the isoindole derivatives class. These derivatives are known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C19H16N2O6 |

| Molecular Weight | 368.34 g/mol |

| Density | 1.396 g/cm³ |

| Boiling Point | 548 °C at 760 mmHg |

| Flash Point | 285.2 °C |

The biological activity of Ethyl 2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanoate is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitrophenyl group is particularly significant as it can interact with active sites of enzymes, potentially leading to inhibition or modulation of their activity. This interaction can disrupt biochemical pathways, which may result in therapeutic effects in various conditions.

Key Mechanisms

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.

- Receptor Interaction : It can bind to receptor sites, influencing signaling pathways crucial for cellular responses.

- Oxidative Stress Modulation : The compound's structure allows it to participate in redox reactions, potentially mitigating oxidative stress.

Anticancer Activity

Research has indicated that isoindole derivatives exhibit significant anticancer properties. Ethyl 2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanoate has been studied for its ability to induce apoptosis in cancer cells through the following mechanisms:

- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cell lines, preventing proliferation.

- Apoptotic Pathways Activation : Studies suggest that it activates caspase pathways leading to programmed cell death.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antimicrobial agents.

Case Studies

-

Study on Anticancer Effects :

- A study published in a peer-reviewed journal reported that treatment with Ethyl 2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanoate resulted in a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was linked to increased apoptosis markers and reduced proliferation rates .

- Antimicrobial Activity Assessment :

Research Findings

Recent studies have focused on the synthesis and biological evaluation of Ethyl 2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanoate. Key findings include:

- Synthesis Methods : The compound is synthesized through the condensation of isoindole derivatives with ethyl acetate under reflux conditions, yielding high purity products suitable for biological testing .

- Biological Evaluations : Various assays have confirmed its role as an enzyme inhibitor and its potential as an anticancer agent. Further investigations are ongoing to elucidate the detailed mechanisms and optimize its pharmacological properties .

Q & A

Q. What methodologies are employed for synthesizing Ethyl 2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanoate, and what are the key challenges?

Synthesis typically involves multi-step pathways, such as coupling nitroaryl groups with isoindole derivatives. For example:

- Cyclization reactions (e.g., using ethyl propanoate intermediates with nitrophenyl substituents, as seen in dabigatran etexilate synthesis ).

- Nitro group introduction via electrophilic substitution or condensation, requiring careful control of reaction conditions to avoid over-nitration .

Challenges include managing competing side reactions (e.g., ester hydrolysis under basic conditions) and ensuring regioselectivity in nitroaryl coupling.

Q. How is spectroscopic characterization (e.g., NMR, IR) conducted for nitro-substituted propanoate derivatives?

Key steps include:

- 1H-NMR analysis to confirm substitution patterns. For example, aromatic protons in nitroaryl groups appear as doublets (δ 8.21–7.51 ppm) .

- 13C-NMR to identify carbonyl carbons (isoindole dioxo groups at ~170 ppm).

- IR spectroscopy to detect ester C=O (~1740 cm⁻¹) and nitro group stretches (~1520 cm⁻¹).

Example NMR Data (from analogous compounds):

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (4-nitrophenyl) | 8.21–7.51 | Doublet |

| Ester CH2 | 4.12 | Quartet |

| Methyl (ester) | 1.05 | Triplet |

Q. What crystallographic strategies are used to resolve the structure of nitroaryl propanoates?

Q. How should researchers handle nitro-containing compounds safely during synthesis?

- Use P95/P1 respirators for particulate protection and OV/AG/P99 filters for vapor protection .

- Avoid contact with reducing agents to prevent explosive decomposition .

- Conduct reactions in fume hoods with secondary containment to manage spills .

Advanced Research Questions

Q. How can multi-step synthetic pathways be designed to incorporate both isoindole and nitroaryl groups?

Q. What mechanistic insights explain failed reactions or byproduct formation in nitroaryl propanoate synthesis?

- Competing reactions : Nitro groups can act as electron-withdrawing groups, deactivating aryl rings toward further substitution.

- Byproducts : Hydrolysis of ester groups under acidic/basic conditions (e.g., during workup) may yield carboxylic acid derivatives .

- Steric hindrance : Bulky isoindole groups may impede coupling, requiring optimized catalysts (e.g., Pd-based for Buchwald-Hartwig amination) .

Q. What assays evaluate the bioactivity of nitroaryl propanoate derivatives?

Q. How can computational modeling predict the reactivity or stability of nitro-substituted propanoates?

Q. What experimental methods determine physicochemical properties (e.g., logP, solubility) for poorly characterized nitro compounds?

- HPLC-based logP : Use reverse-phase chromatography with reference standards.

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (critical for nitro compounds) .

Note: Many properties (e.g., logP, solubility) for this compound are unreported in literature, necessitating empirical determination .

Q. How does the steric and electronic environment affect the stability of the ester group under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.